molecular formula C13H19NO B12100992 (3R,5R)-1-benzyl-5-methyl-piperidin-3-ol

(3R,5R)-1-benzyl-5-methyl-piperidin-3-ol

Cat. No.: B12100992
M. Wt: 205.30 g/mol
InChI Key: ADFBVTAJGJLTTL-DGCLKSJQSA-N
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Description

(3R,5R)-1-benzyl-5-methyl-piperidin-3-ol is a chiral compound with a piperidine ring structure It is characterized by the presence of a benzyl group at the nitrogen atom and a hydroxyl group at the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-1-benzyl-5-methyl-piperidin-3-ol can be achieved through several methods. One common approach involves the reduction of a precursor compound, such as a ketone or an aldehyde, using a suitable reducing agent. For example, the reduction of 1-benzyl-5-methyl-3-piperidone with sodium borohydride in methanol can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic reduction using ketoreductases derived from genetically modified microorganisms has been reported as an efficient method for producing this compound with high stereochemical purity .

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-1-benzyl-5-methyl-piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or an aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to remove the hydroxyl group, yielding a fully saturated piperidine ring.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: 1-benzyl-5-methyl-3-piperidone.

    Reduction: 1-benzyl-5-methyl-piperidine.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

(3R,5R)-1-benzyl-5-methyl-piperidin-3-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (3R,5R)-1-benzyl-5-methyl-piperidin-3-ol involves its interaction with specific molecular targets. The hydroxyl group at the third carbon atom can form hydrogen bonds with target proteins, influencing their activity. The benzyl group may enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    (3R,5R)-1-methyl-5-phenyl-3-piperidinylamine: Similar structure but with an amine group instead of a hydroxyl group.

    (3R,5R)-1-benzyl-5-methyl-3-piperidone: Similar structure but with a ketone group instead of a hydroxyl group.

    (3R,5R)-1-benzyl-5-methyl-piperidine: Similar structure but without the hydroxyl group.

Uniqueness

(3R,5R)-1-benzyl-5-methyl-piperidin-3-ol is unique due to its specific stereochemistry and the presence of both a benzyl group and a hydroxyl group. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

(3R,5R)-1-benzyl-5-methylpiperidin-3-ol

InChI

InChI=1S/C13H19NO/c1-11-7-13(15)10-14(8-11)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m1/s1

InChI Key

ADFBVTAJGJLTTL-DGCLKSJQSA-N

Isomeric SMILES

C[C@@H]1C[C@H](CN(C1)CC2=CC=CC=C2)O

Canonical SMILES

CC1CC(CN(C1)CC2=CC=CC=C2)O

Origin of Product

United States

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